Quinoline-7-carbaldehyde

Übersicht

Beschreibung

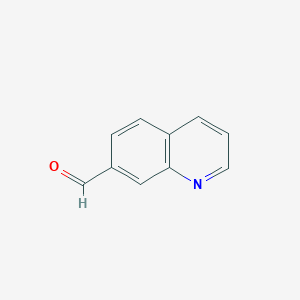

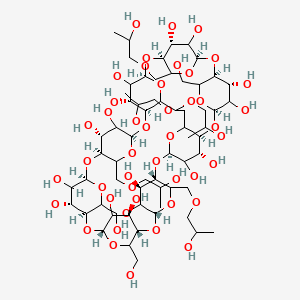

Quinoline-7-carbaldehyde is a chemical compound with the molecular formula C10H7NO . It is a derivative of quinoline, which consists of benzene fused with N-heterocyclic pyridine .

Synthesis Analysis

The synthesis of quinoline-7-carbaldehyde involves various methods. A study highlighted a new approach to the synthesis of selected quinolinecarbaldehydes with carbonyl groups located at C5 and/or in C7 positions . The classical Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis methods were compared due to their importance .Molecular Structure Analysis

The molecular structure of Quinoline-7-carbaldehyde consists of a benzene ring fused with a pyridine ring, with a carbonyl group attached to the 7th carbon .Chemical Reactions Analysis

Quinoline and its derivatives have been harnessed via expeditious synthetic approaches . Quinoline-based compound 37 was designed and reported by Abdel-Wahab and co-workers to be a potent anti-cancer agent against breast, lung, and CNS tumors .Physical And Chemical Properties Analysis

Quinoline-7-carbaldehyde has a molecular weight of 157.17 g/mol . It has a complexity of 169 and a topological polar surface area of 30 Ų .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Drug Design and Discovery

Quinoline-7-carbaldehyde serves as a core scaffold in the design and discovery of new drugs due to its broad spectrum of bioactivity. It’s a key pharmacophore in the development of compounds with potential therapeutic effects. For instance, its derivatives have been explored for their anticancer properties, where they show promise in inducing apoptosis and inhibiting cell migration and angiogenesis .

Organic Synthesis: Multicomponent Reactions

In organic synthesis, Quinoline-7-carbaldehyde is utilized in multicomponent reactions (MCRs) to construct complex molecular architectures. MCRs are advantageous as they allow the convergent synthesis of complex structures from multiple starting materials in a single step, which is efficient and versatile .

Pharmacology: Development of Pharmacological Agents

The compound is instrumental in pharmacology for the development of various pharmacological agents. For example, quinoline derivatives have been identified as potent inhibitors for conditions like schizophrenia, showcasing the compound’s significance in the development of central nervous system (CNS) drugs .

Drug Development: Anticancer Agents

Quinoline-7-carbaldehyde derivatives are vital in the development of anticancer drugs. They have been reported to disrupt cell migration, act as angiogenesis inhibitors, and effectively eliminate cells that threaten the survival of organisms .

Industrial Chemistry: Synthesis Protocols

Quinoline-7-carbaldehyde is used in industrial chemistry where it’s involved in various synthesis protocols. These include classical synthesis methods and modern approaches like transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols, highlighting its importance in sustainable industrial practices .

Chemistry Research: Functionalized Quinoline Motifs

The compound is extensively researched in chemistry for its functionalized motifs. These motifs are harnessed via synthetic approaches to unveil substantial efficacies for future drug development, making Quinoline-7-carbaldehyde a significant contributor to medicinal chemistry research .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

quinoline-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c12-7-8-3-4-9-2-1-5-11-10(9)6-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINWAFCAQPFBQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405701 | |

| Record name | quinoline-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoline-7-carbaldehyde | |

CAS RN |

49573-30-0 | |

| Record name | quinoline-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Quinolinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic approaches to obtain quinoline-7-carbaldehydes?

A1: [, ] Several synthetic methods have been employed to produce quinoline-carbaldehydes, with variations depending on the desired substitution pattern. For quinoline-7-carbaldehydes, the Reimer-Tiemann reaction and the Vilsmeier-Haack reaction stand out as viable options.

Q2: How do the structural modifications on the quinoline ring, particularly the introduction of a trifluoromethylthio group, influence the molecule's properties?

A2: [] The introduction of a trifluoromethylthio (CF3S) group onto the quinoline ring significantly affects the molecule's properties in several ways:

- Photophysical properties: Research [] shows that the presence of the CF3S group in 5-((trifluoromethyl)thio)indolo[1,2-a]quinoline-7-carbaldehydes leads to specific absorption and emission characteristics in the UV-visible and fluorescence spectra. This suggests potential applications in areas like fluorescent probes or materials science.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-3-(1H-indol-3-yl)-2-[[2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetyl]amino]propanoic acid](/img/structure/B1225584.png)

![(E)-3-[2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B1225586.png)

![5-fluoro-3-[(4-methoxyphenyl)sulfonylamino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1225587.png)

![ethyl 2-[[(Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B1225588.png)

![2-[[2-(6-oxo-1-cyclohexa-2,4-dienylidene)-3H-1,3,4-oxadiazol-5-yl]thio]acetic acid (2,6-dimethylphenyl) ester](/img/structure/B1225592.png)

![5-Methoxy-3-methyl-2-benzofurancarboxylic acid [2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] ester](/img/structure/B1225595.png)

![4,5-Dimethoxy-2-[[(2-methoxyanilino)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1225596.png)

![1-[3-(4-Phenylphenoxy)propyl]-1,2,4-triazole](/img/structure/B1225598.png)

![6-Methyl-indolo[1,2-c]quinazolin-12-ylamine](/img/structure/B1225601.png)